2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[45]deca-1,3-diene is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions. One common method includes the reaction of a phenylhydrazine derivative with an appropriate ketone under acidic conditions to form the spiro compound. The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalyst like methanesulfonic acid to facilitate the formation of the spiro ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the spiro center, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the spiro center or the phenyl ring.
Scientific Research Applications
2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways depend on the specific application and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share some structural similarities and have comparable biological activities.
Benzothiadiazine Derivatives: These compounds also exhibit a spiro structure and are used in various medicinal applications.
Uniqueness
What sets 2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[45]deca-1,3-diene apart is its specific spiro configuration and the presence of both an oxo group and a phenyl ring
Properties
CAS No. |
918447-79-7 |
---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
3-ethyl-4-oxido-2-phenyl-1-aza-4-azoniaspiro[4.5]deca-1,3-diene |
InChI |
InChI=1S/C16H20N2O/c1-2-14-15(13-9-5-3-6-10-13)17-16(18(14)19)11-7-4-8-12-16/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3 |
InChI Key |
ZZEOWNVBKQMBCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=[N+](C2(CCCCC2)N=C1C3=CC=CC=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.